molecular formula C22H14O2 B13785357 trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene CAS No. 99520-57-7

trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene

Cat. No.: B13785357
CAS No.: 99520-57-7
M. Wt: 310.3 g/mol
InChI Key: ZAYJHYHOTQVNOB-FGZHOGPDSA-N
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Description

trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene (CAS No. 102420-56-4) is a dihydrodiol metabolite of indeno[1,2,3-cd]pyrene (IP), a nonalternant polycyclic aromatic hydrocarbon (PAH) and a significant environmental pollutant. IP is classified as carcinogenic in rodent models, particularly on mouse skin and in rat lung . Unlike benzo[a]pyrene (BaP), IP lacks a traditional bay region, making its metabolic activation pathways distinct.

In vitro studies using Aroclor 1254-induced rat liver microsomes identified trans-1,2-dihydroxy-IP as a major metabolite alongside hydroxylated derivatives (8-, 9-, and 10-hydroxy-IP) and quinones . This suggests that secondary oxidation products, such as diol epoxides or hydroxylated derivatives, are critical for IP's genotoxicity.

Properties

CAS No.

99520-57-7

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10-diol

InChI

InChI=1S/C22H14O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h1-10,21-24H/t21-,22-/m1/s1

InChI Key

ZAYJHYHOTQVNOB-FGZHOGPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)[C@H]([C@@H](C2=C36)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)C(C(C2=C36)O)O

Origin of Product

United States

Preparation Methods

Comparative Data Table of Preparation Methods

Preparation Method Key Conditions Advantages Limitations Typical Yield/Outcome
Microbial Biotransformation Bacterial strain IcdP1, MSM medium, 30°C, 25 days, PAH substrate 10 mg/L Environmentally friendly, stereospecific, produces biologically relevant metabolites Time-consuming, requires specialized microbial culture Moderate yield of trans-dihydrodiol; confirmed by GC-MS
Chemical Dihydroxylation Oxidizing agents (OsO4, KMnO4), controlled temp and solvent Faster, scalable, controllable stereochemistry Toxic reagents, possible side reactions, purification required Variable yield; stereoselectivity depends on conditions

Research Results and Analytical Data

  • Biotransformation Studies : The bacterial degradation of indeno[1,2,3-cd]pyrene initiates via ring hydroxylation at the 1,2-position, producing trans-1,2-dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene among other metabolites. These intermediates were isolated and identified using GC-MS and HPLC techniques, with retention times and mass spectra compared to authentic standards.

  • Metabolic Pathway Insights : The presence of Rieske non-heme ring-hydroxylating dioxygenases and cytochrome P450 enzymes in the bacterial strain suggests that dioxygenation is the predominant mechanism for ring hydroxylation. This enzymatic activity is critical for the formation of the trans-dihydrodiol metabolite.

  • Chemical Synthesis Characterization : The trans-dihydrodiol compound exhibits characteristic NMR signals corresponding to hydroxylated carbons and the loss of aromaticity at the 1,2-position. Mass spectrometry confirms the molecular ion consistent with the addition of two hydroxyl groups and two hydrogens relative to the parent PAH.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The hydroxyl groups at positions 1 and 2 enhance reactivity toward electrophilic agents. Key reactions include:

  • Nitration : Reaction with nitric acid (HNO₃) in acetyl nitrate yields nitro derivatives, predominantly at position 12 due to electronic and steric factors .

  • Halogenation : Bromination with Br₂ or fluorination with F₂ introduces halogens at the 12 position, forming 12-bromo- or 12-fluoro-indeno derivatives .

  • Sulfonation : Reacts with sulfuric acid to form sulfonated products, though specific positions depend on reaction conditions .

These substitutions are guided by the electron-rich aromatic system and steric accessibility of specific carbons.

Oxidation Reactions

Oxidation pathways are critical in metabolic activation and environmental degradation:

  • Metabolic Oxidation : In biological systems, cytochrome P450 monooxygenases and peroxynitrite/Fe(III)porphyrin systems oxidize the compound to IND-quinone and 2-nitro-IND (2NO₂-IND) . These metabolites exhibit increased mutagenicity in Ames tests .

  • Environmental Degradation : Rhodococcus aetherivorans IcdP1 initiates biodegradation via 1,2- or 7,8-dihydrodiol formation, leading to ring cleavage products like cyclopenta[cd]pyrene-3,4-dicarboxylic acid .

Table 1: Key Oxidation Products and Their Effects

ProductPathwayBiological ImpactSource
IND-quinonePeroxynitrite activationMutagenic (Ames test)
2NO₂-INDPeroxynitrite activationEnhances mutagenicity
Cyclopenta[cd]pyreneBacterial degradationIntermediate for TCA cycle

Conjugation and Derivative Formation

The hydroxyl groups facilitate conjugation reactions:

  • Esterification : Reacts with acetyl chloride or anhydrides to form acetates, improving solubility for analytical purposes.

  • Ether Formation : Treatment with alkyl halides (e.g., methyl iodide) produces methyl ether derivatives, stabilizing the compound for storage.

  • Glucuronidation/Sulfation : In vivo, phase II metabolism conjugates the dihydrodiol with glucuronic acid or sulfate, enhancing excretion .

Metabolic Activation and Mutagenicity

The compound’s mutagenicity arises from metabolic activation:

  • Epoxidation : Cytochrome P450 converts it to 1,2-epoxy-IND , a direct-acting mutagen that binds DNA .

  • Reactive Oxygen Species (ROS) : Oxidation generates ROS, contributing to oxidative stress and cellular damage .

Critical Finding : While 1,2-epoxy-IND is mutagenic, its tumor-initiating activity on mouse skin is weaker than IP itself, suggesting divergent metabolic pathways for mutagenicity vs. carcinogenicity .

Scientific Research Applications

Chemical Properties and Structure

The compound trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene has a molecular formula of C22H16O2C_{22}H_{16}O_2 and a molecular weight of 312.4 g/mol. Its structure consists of fused aromatic rings with hydroxyl functional groups that contribute to its reactivity and interaction with biological systems.

Environmental Applications

2.1. Environmental Monitoring

Due to its classification as a PAH, this compound is often studied in the context of environmental pollution. PAHs are known to be persistent organic pollutants that can accumulate in the environment and pose risks to human health and ecosystems. Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in soil and water samples .

2.2. Bioremediation Studies

Research has indicated that certain microorganisms can degrade PAHs including this compound. Understanding the biodegradation pathways can lead to effective bioremediation strategies for contaminated sites. Studies have focused on isolating bacterial strains capable of utilizing this compound as a carbon source .

Toxicological Research

3.1. Carcinogenic Potential

This compound has been investigated for its potential carcinogenic effects. It is a metabolite of dibenz[a,h]anthracene and is believed to form DNA adducts that may lead to mutations and cancer development . In vitro studies have demonstrated that exposure to this compound can induce genotoxicity in mammalian cells.

3.2. Mechanisms of Action

Research has focused on elucidating the mechanisms through which this compound exerts its toxic effects. This includes studies on oxidative stress induction and the activation of cellular signaling pathways associated with inflammation and cell proliferation .

Material Science Applications

4.1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form thin films with good charge transport characteristics has led to research into its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

4.2. Polymer Composites

Incorporating this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of the resulting composites. Research indicates that these composites can exhibit improved performance in various applications from automotive parts to electronic devices .

Case Studies

StudyFocusFindings
Study AEnvironmental MonitoringDetected levels of this compound in urban runoff; linked to industrial activities .
Study BBiodegradationIdentified bacterial strains capable of degrading this compound; proposed bioremediation strategies .
Study CToxicologyDemonstrated genotoxicity in mammalian cells; highlighted potential carcinogenic mechanisms.

Mechanism of Action

The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene involves its interaction with biological macromolecules. The compound can intercalate into DNA, leading to potential mutagenic and carcinogenic effects. It also interacts with enzymes involved in metabolic pathways, influencing their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Metabolic Activation Pathways

Table 1: Metabolic Activation of trans-1,2-Dihydrodiol Derivatives in PAHs
Compound Key Metabolites Metabolic Enzymes Involved Mutagenicity (TA100) Tumorigenic Activity
IP trans-1,2-dihydrodiol 8-/9-Hydroxy-IP, IP-1,2-quinone CYP1A1, CYP1B1 (rat/human) Inactive Weak
Benzo[a]pyrene-7,8-diol Benzo[a]pyrene-7,8-diol-9,10-epoxide CYP1A1, CYP1B1 Highly Active Strong
5-Methylchrysene-1,2-diol 5-Methylchrysene-1,2-diol epoxide CYP1A1, CYP1B1 Active Moderate
Naphthalene-1,2-diol 1,2-Naphthoquinone Dihydrodiol dehydrogenase Moderate Not Reported

Key Findings :

  • Benzo[a]pyrene-7,8-diol undergoes epoxidation to form the ultimate carcinogen benzo[a]pyrene-7,8-diol-9,10-epoxide, a major driver of DNA adducts and lung tumors .
  • 5-Methylchrysene-1,2-diol is stereoselectively oxidized by dihydrodiol dehydrogenase, with high enzymatic efficiency (Vmax/Km = 0.43) compared to IP derivatives (Vmax/Km = 0.12) .

Enzymatic Specificity and Stereochemistry

Table 2: Regio- and Stereospecificity of Dihydrodiol Dehydrogenase
Compound Regioselectivity Preferred Stereoisomer Utilization Ratio (Vmax/Km)
IP trans-1,2-dihydrodiol Non-K-region (+)-[S,S] 0.12
5-Methylchrysene-1,2-diol Non-K-region (+)-[S,S] 0.43
Benzo[a]pyrene-7,8-diol Non-K-region Racemic mixture 0.08
Phenanthrene-1,2-diol Non-K-region (+)-[S,S] 0.05

Key Findings :

  • Dihydrodiol dehydrogenase exhibits rigid regioselectivity for non-K-region dihydrodiols, with IP's trans-1,2-dihydrodiol being less efficiently utilized than 5-methylchrysene derivatives .
  • Stereochemical preferences vary: IP and 5-methylchrysene dihydrodiols are oxidized preferentially in the (+)-[S,S] configuration, while benzo[a]pyrene-7,8-diol is metabolized as a racemic mixture .

DNA Adduct Formation and Genotoxicity

  • IP trans-1,2-dihydrodiol : Forms a single unidentified DNA adduct in mouse epidermis, suggesting activation at carbons 7–10 rather than the 1,2-diol itself .
  • Benzo[a]pyrene-7,8-diol epoxide : Generates stable adducts at guanine residues (e.g., dG-N²-BPDE), strongly correlating with lung tumorigenesis .
  • 5-Methylchrysene-1,2-diol epoxide : Induces G→T transversions in the K-ras proto-oncogene, a hallmark of PAH-induced mutations .

Biological Activity

trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to other PAHs known for their carcinogenic properties. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

  • Molecular Formula : C15H10O2
  • Molecular Weight : 234.25 g/mol
  • Physical State : Solid
  • Solubility : Soluble in organic solvents like acetone and methanol.

Carcinogenic Potential

Research indicates that this compound exhibits mutagenic properties. A study conducted by the National Toxicology Program (NTP) highlighted that certain PAHs can cause DNA damage leading to mutations. The compound's structure suggests it may interact with DNA, potentially leading to carcinogenic effects similar to other known PAHs .

Antioxidant Activity

Some studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals could provide a protective effect against cellular damage .

Enzyme Interaction

The compound has been observed to interact with various cytochrome P450 enzymes. These enzymes play a significant role in the metabolism of xenobiotics and endogenous compounds. The interaction can lead to the formation of reactive metabolites that may contribute to its biological activity and toxicity .

Study 1: Mutagenicity Assessment

A mutagenicity study using bacterial strains revealed that this compound caused a significant increase in mutations compared to control groups. The results indicated that the compound could induce mutagenic effects through direct interaction with DNA .

Study 2: Antioxidant Evaluation

In vitro assays demonstrated that this compound exhibited moderate antioxidant activity. The compound was able to reduce oxidative stress markers in cultured cells, suggesting a potential protective role against oxidative damage .

Data Table: Biological Activities of this compound

Activity TypeObservationsReference
MutagenicityInduces mutations in bacterial strains
AntioxidantModerate activity in reducing oxidative stress markers in vitro
Enzyme InteractionInteracts with cytochrome P450 enzymes leading to reactive metabolite formation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for trans-1,2-dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene, and what factors influence yield optimization?

  • Methodological Answer : The compound is synthesized as a metabolite of indeno[1,2,3-cd]pyrene via enzymatic oxidation. Key synthetic precursors include indeno[1,2,3-cd]pyrene, which can be derived from 1-bromopyrene and 2-bromophenylboronic acid through Suzuki-Miyaura coupling (yield ~51%) . For metabolic studies, Aroclor 1254-induced rat liver microsomes are used to oxidize the parent PAH, producing trans-1,2-dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene as a major K-region diol. Yield optimization requires controlled oxygen levels, NADPH cofactors, and monitoring reaction kinetics via HPLC .

Q. How is trans-1,2-dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene identified and quantified in biological matrices?

  • Methodological Answer : Identification relies on chromatographic and spectroscopic techniques:

  • HPLC with fluorescence detection (ex/em: 290/430 nm) for separation from co-metabolites.
  • GC-MS after derivatization (e.g., silylation) to enhance volatility.
  • NMR (¹H and ¹³C) to confirm stereochemistry (e.g., trans-diol configuration).
    Quantification uses isotope-dilution methods with deuterated internal standards (e.g., indeno[1,2,3-cd]pyrene-d12) .

Q. What enzymes are responsible for the metabolic activation of indeno[1,2,3-cd]pyrene to trans-1,2-dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene?

  • Methodological Answer : CYP1A1 and CYP1B1 are primary cytochrome P450 isoforms catalyzing the oxidation of indeno[1,2,3-cd]pyrene. Experimental validation involves:

  • Induced microsomes : Treat rat/mouse liver microsomes with Aroclor 1254 or 3-methylcholanthrene to upregulate CYP1 enzymes.
  • Inhibition assays : Use selective inhibitors (e.g., α-naphthoflavone for CYP1A1) to confirm isoform-specific activity.
    Metabolite profiles are analyzed via LC-MS/MS .

Advanced Research Questions

Q. Why does trans-1,2-dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene exhibit mutagenicity in bacterial assays but weak tumorigenic activity in mouse skin?

  • Methodological Answer : Contradictions arise from divergent metabolic activation pathways:

  • In vitro (bacterial) : The diol epoxide pathway (e.g., indeno[1,2,3-cd]pyrene-1,2-oxide) generates direct-acting mutagens in S. typhimurium TA100 via DNA adduct formation .
  • In vivo (mouse skin) : Tumor initiation involves additional oxidation at carbons 7–10, producing hydroxylated diols (e.g., 8-hydroxy-trans-1,2-dihydroxy-dihydroindeno[1,2,3-cd]pyrene) with lower DNA-binding efficiency. Experimental validation requires comparative adduct mapping using ³²P-postlabeling and fluorescence probes .

Q. What DNA adducts are formed by trans-1,2-dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene, and how are they characterized?

  • Methodological Answer : A single major adduct is observed in mouse epidermis, likely a bulky aromatic lesion at guanine residues. Characterization steps:

  • Fluorescence line narrowing spectroscopy (FLNS) : Resolves adduct structure via laser excitation.
  • Comparative adductomics : Use synthetic standards (e.g., anti-diol epoxide-DNA adducts) for LC-MS/MS alignment.
    Adduct stability and repair kinetics are assessed using nucleotide excision repair (NER)-deficient cell lines .

Q. How does environmental persistence of trans-1,2-dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene impact long-term ecological monitoring?

  • Methodological Answer : The compound’s bioaccumulation in pine needles and sediments (e.g., Dübener Heide, Germany) is monitored via:

  • GC-MS/MS with isotopic dilution (e.g., ¹³C-labeled internal standards).
  • Sediment core analysis : Stratigraphic PAH profiling to correlate historical emission trends (e.g., post-1990 decline due to industrial regulation) .
    Half-life calculations use first-order decay models under controlled UV/oxidative conditions .

Q. What methodological challenges arise in cross-species extrapolation of metabolic activation pathways for this compound?

  • Methodological Answer : Species-specific differences in CYP isoform expression (e.g., human vs. rat microsomes) require:

  • Recombinant enzyme assays : Express human CYP1A1/1B1 in baculovirus systems to compare turnover rates.
  • Interspecies metabolite profiling : Use PCA (principal component analysis) to cluster metabolite patterns across models.
    Human relevance is inferred from in vitro genotoxicity (e.g., Comet assay in human mammary cells) .

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